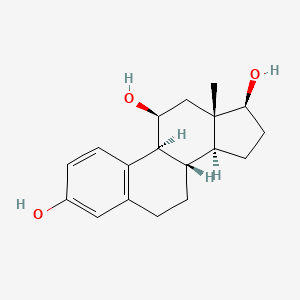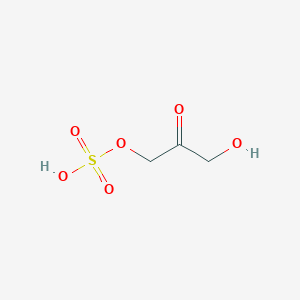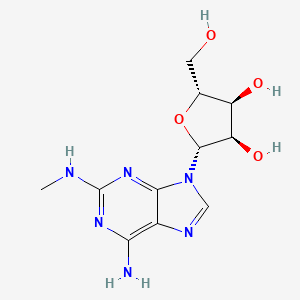
Acide 1,10-phénanthrolinedisulfonique, 4,7-diphényl-, sel disodique
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4,7-diphenyl-1,10-phenanthroline involves using 4-phenyl-8-nitroquinoline as raw material, which is reduced to 4-phenyl-8-aminoquinoline and then oxidized in the presence of acetic and hydrochloric acid by Skraup reaction. The yield of the synthesized 4,7-diphenyl-1,10-phenanthroline reached 82% under optimal conditions (Zhang et al., 2012).
Molecular Structure Analysis
The molecular structure of 1,10-phenanthrolinedisulfonic acid derivatives has been studied through various methods, including crystallography and spectroscopy. These studies reveal the coordination properties and structural details essential for understanding their chemical behavior and applications (Xiong et al., 2021).
Chemical Reactions and Properties
This compound participates in various chemical reactions, notably in the formation of colored complexes with metallic ions, which have been extensively studied for their analytical applications. The relationship between the ionic radius of the cation and the stoichiometry of the complexes formed has been established, highlighting the compound's utility as an analytical reagent (Cabrera-Martín et al., 1982).
Physical Properties Analysis
The physical properties, such as solubility, stability, and reactivity, of 1,10-phenanthrolinedisulfonic acid, 4,7-diphenyl-, disodium salt, are influenced by its molecular structure. Its enhanced solubility in water due to the sulfonic acid groups makes it a valuable reagent in aqueous media.
Chemical Properties Analysis
The chemical properties of 1,10-phenanthrolinedisulfonic acid derivatives, including their reactivity with various metal ions and their potential as ligands in complex formation, have been the subject of detailed investigation. These studies demonstrate the compound's versatility and efficacy in forming complexes with significant stability and selectivity (Bell et al., 1991).
Applications De Recherche Scientifique
Synthèse de ligands hydrosolubles
Ce composé est utilisé dans la synthèse de ligands hydrosolubles basés sur un noyau de 1,10-phénanthroline . L'introduction d'un groupe carboxyle, phénol et dithiocarboxyle dans des conditions de réaction douces a été décrite . Cette stratégie permet une synthèse très efficace et pratique de composés organosulfurés appropriés avec une valeur ajoutée élevée, une chimiosélectivité élevée et une large gamme de substrats .
Recherche médicale
Le composé a montré un potentiel en recherche médicale, en particulier dans l'étude des complexes de platine (II) testés comme analogues du cisplatine. Sa solubilité dans l'eau et sa stabilité en font un candidat pour les tests de cytotoxicité in vitro sur les cellules cancéreuses.
Détection du fer
Le sel disodique hydraté de l'acide bathophénanthrolinedisulfonique, un composé apparenté, est utilisé comme réactif colorimétrique pour la détection du fer . Il est largement utilisé pour la détermination du fer aqueux sans utiliser de solvant pour l'extraction .
Chélation du fer dans la croissance des plantes
Ce composé a été utilisé comme chélateur du fer pour faire pousser des plantes sans Fe-EDTA (acide éthylènediaminetétraacétique) . Cela suggère des applications potentielles en agriculture et en recherche en biologie végétale .
Préparation d'un complexe anionique d'europium (III)
Le sel disodique hydraté de l'acide bathophénanthrolinedisulfonique a été utilisé dans la préparation d'un complexe anionique tris(dibenzoylméthanate) de bathophénanthroline disulfoné d'europium (III) . Cela pourrait avoir des applications potentielles dans le domaine des matériaux luminescents .
Rôle catalytique dans les réactions d'oxydation
Le sel disodique de l'acide bathophénanthrolinedisulfonique forme des complexes hydrosolubles avec le palladium et leur rôle catalytique dans l'oxydation du 2-hexanol a été examiné . Cela suggère des applications potentielles en catalyse et en synthèse organique .
Mécanisme D'action
Target of Action
The primary target of 1,10-Phenanthrolinedisulfonic acid, 4,7-diphenyl-, disodium salt, also known as Bathophenanthrolinedisulfonic acid disodium salt, is iron (Fe 2+) . This compound acts as a metal chelator, specifically binding to Fe 2+ ions .
Mode of Action
Bathophenanthrolinedisulfonic acid disodium salt forms a complex with Fe 2+ ions, making them unavailable to Fe 2+ transporters . This interaction inhibits the transport of iron into chloroplasts .
Biochemical Pathways
The compound’s action affects the biochemical pathways involving iron transport. By chelating Fe 2+ ions and inhibiting their transport into chloroplasts, it disrupts the normal functioning of these organelles
Pharmacokinetics
It is noted that the compound is soluble in water , which could potentially influence its absorption and distribution in the body.
Result of Action
The primary molecular effect of Bathophenanthrolinedisulfonic acid disodium salt’s action is the formation of a complex with Fe 2+ ions, rendering them unavailable for transport . This results in the inhibition of iron transport into chloroplasts
Action Environment
Given that the compound is water-soluble , it can be inferred that its action might be influenced by the hydration status of the environment.
Safety and Hazards
Orientations Futures
PDS has been used in the preparation of anionic Europium (III) disulfonated bathophenanthroline tris (dibenzoylmethanate) complex . It has also been used as an iron chelator to grow plants without Fe-EDTA (ethylenediaminetetraacetic acid) . These applications suggest potential future directions for the use of PDS in scientific research.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,10-Phenanthrolinedisulfonic acid, 4,7-diphenyl-, disodium salt involves the reaction of 1,10-phenanthroline-5,6-dione with two equivalents of sodium sulfite followed by reaction with two equivalents of benzidine in the presence of sodium hydroxide. The resulting product is then treated with sodium nitrite and hydrochloric acid to yield the final product.", "Starting Materials": [ "1,10-phenanthroline-5,6-dione", "sodium sulfite", "benzidine", "sodium hydroxide", "sodium nitrite", "hydrochloric acid" ], "Reaction": [ "1. Dissolve 1,10-phenanthroline-5,6-dione in water.", "2. Add two equivalents of sodium sulfite to the solution and stir for 30 minutes.", "3. Add two equivalents of benzidine to the solution and stir for 2 hours.", "4. Add sodium hydroxide to the solution to adjust the pH to 9-10.", "5. Stir the solution for an additional 30 minutes.", "6. Add sodium nitrite to the solution and stir for 10 minutes.", "7. Add hydrochloric acid to the solution to adjust the pH to 1-2.", "8. Cool the solution to room temperature and filter the resulting precipitate.", "9. Wash the precipitate with water and dry under vacuum to yield 1,10-Phenanthrolinedisulfonic acid, 4,7-diphenyl-, disodium salt." ] } | |
Numéro CAS |
52746-49-3 |
Formule moléculaire |
C24H14N2Na2O6S2 |
Poids moléculaire |
536.5 g/mol |
Nom IUPAC |
disodium;4-[7-(4-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonate |
InChI |
InChI=1S/C24H16N2O6S2.2Na/c27-33(28,29)17-5-1-15(2-6-17)19-11-13-25-23-21(19)9-10-22-20(12-14-26-24(22)23)16-3-7-18(8-4-16)34(30,31)32;;/h1-14H,(H,27,28,29)(H,30,31,32);;/q;2*+1/p-2 |
Clé InChI |
PCNDSIWXTYFWIA-UHFFFAOYSA-L |
SMILES |
C1=CC(=CC=C1C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
SMILES canonique |
C1=CC(=CC=C1C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Autres numéros CAS |
53744-42-6 52746-49-3 |
Numéros CAS associés |
28061-20-3 (Parent) |
Synonymes |
4,7-diphenylphenanthroline sulfonate bathophenanthroline sulfonate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







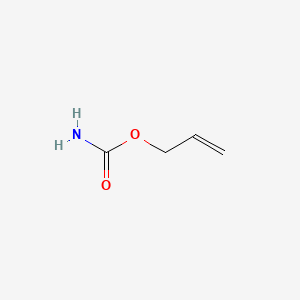
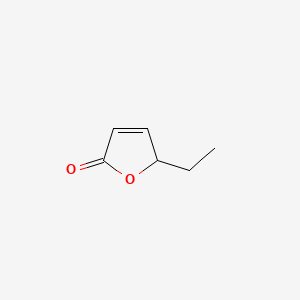
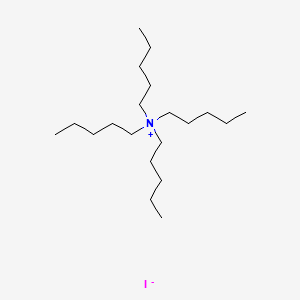
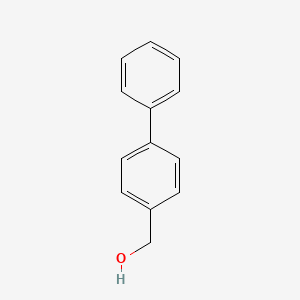
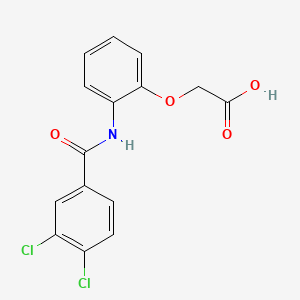
![2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxo-1-pyridinyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B1213679.png)
![(2R,3R,5S,8R,9S,10R,13R,17R)-2,3,14-trihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B1213680.png)
